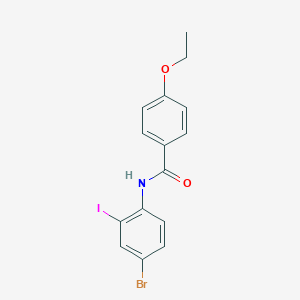![molecular formula C18H19N5O2 B283296 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide](/img/structure/B283296.png)
4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of tetrazole-based compounds and has been studied extensively for its various biological activities.
Wirkmechanismus
The mechanism of action of 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide is not fully understood. However, it has been reported that the compound exerts its biological activities by modulating various signaling pathways in cells. For example, the compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. The compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide are diverse and depend on the specific biological activity being studied. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. The compound has also been shown to modulate the expression of various genes involved in cell signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide in lab experiments is its high potency and specificity. The compound has been shown to exhibit potent biological activities at low concentrations, making it a valuable tool for studying various biological pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the further elucidation of the compound's mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, the compound's potential as a diagnostic agent for various diseases warrants further investigation. Finally, the development of new analogs of the compound with improved biological activities and pharmacological properties is an area of ongoing research.
Synthesemethoden
The synthesis of 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide involves the reaction of 4-tert-butylphenol with 5-aminotetrazole in the presence of a suitable coupling agent. The resulting product is then subjected to further reaction with benzoyl chloride to yield the final product. The synthesis of this compound has been reported in various research articles, and different methods have been used to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide is vast and varied. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases. The compound has also been studied for its antimicrobial, antifungal, and antiviral activities. In addition, the compound has been studied for its potential as a diagnostic agent for various diseases.
Eigenschaften
Molekularformel |
C18H19N5O2 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
4-[5-(4-tert-butylphenoxy)tetrazol-1-yl]benzamide |
InChI |
InChI=1S/C18H19N5O2/c1-18(2,3)13-6-10-15(11-7-13)25-17-20-21-22-23(17)14-8-4-12(5-9-14)16(19)24/h4-11H,1-3H3,(H2,19,24) |
InChI-Schlüssel |
IKIQSJUOMCHORR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)